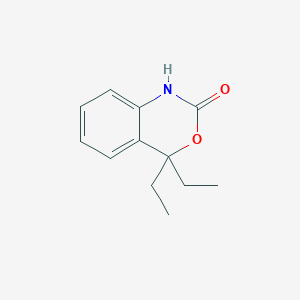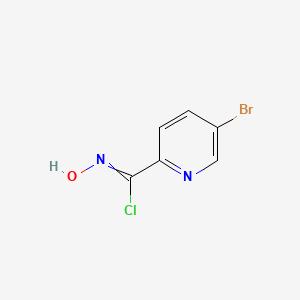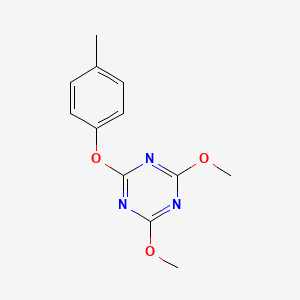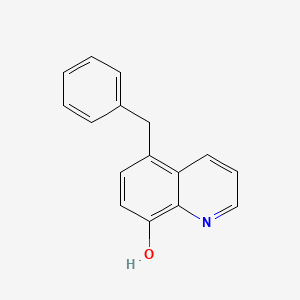
4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
概要
説明
4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound belonging to the oxazine family Oxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot method is efficient and yields the desired heterocycle under mild reaction conditions. Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and purity.
化学反応の分析
Types of Reactions: 4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products:
Oxidation: Formation of oxazinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted oxazines depending on the reagents used
科学的研究の応用
4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biological probe and in drug discovery.
Medicine: Explored for its anticancer properties, particularly in breast cancer cell lines.
Industry: Utilized in the development of materials with specific electronic and thermal properties.
作用機序
The mechanism of action of 4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serine proteases like human leukocyte elastase, which plays a role in tissue degeneration . The compound’s structure allows it to bind to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
類似化合物との比較
4H-benzo[d][1,3]oxazin-4-ones: These compounds share a similar core structure but differ in their substituents and oxidation states.
Dihydroquinoxalinones: Similar in terms of their
特性
CAS番号 |
850198-45-7 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC名 |
4,4-diethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-3-12(4-2)9-7-5-6-8-10(9)13-11(14)15-12/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChIキー |
OHZZXZLXHIEZBD-UHFFFAOYSA-N |
正規SMILES |
CCC1(C2=CC=CC=C2NC(=O)O1)CC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[3-(1H-Imidazol-1-yl)propyl]-2-(methylamino)benzamide](/img/structure/B8679358.png)

![3-[(Ethoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B8679386.png)
![4-[(1H-Imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8679400.png)


